N-(Triphenylphosphoranylidene)-pyrazinamine
Overview
Description
N-(Triphenylphosphoranylidene)-pyrazinamine is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to a pyrazinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylphosphoranylidene)-pyrazinamine typically involves the reaction of triphenylphosphine with pyrazinamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of a base to deprotonate the pyrazinamine, facilitating the nucleophilic attack on the triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Triphenylphosphoranylidene)-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrazinamine derivatives.
Scientific Research Applications
N-(Triphenylphosphoranylidene)-pyrazinamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-(Triphenylphosphoranylidene)-pyrazinamine involves its interaction with molecular targets through its triphenylphosphoranylidene group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
- N-(Triphenylphosphoranylidene)aniline
- N-(Triphenylphosphoranylidene)benzamide
- N-(Triphenylphosphoranylidene)acetophenone
Comparison: N-(Triphenylphosphoranylidene)-pyrazinamine is unique due to its pyrazinamine moiety, which imparts distinct chemical and biological properties compared to other triphenylphosphoranylidene derivatives
Properties
IUPAC Name |
triphenyl(pyrazin-2-ylimino)-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N3P/c1-4-10-19(11-5-1)26(20-12-6-2-7-13-20,21-14-8-3-9-15-21)25-22-18-23-16-17-24-22/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZFLHEXJFVGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NC=CN=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499537 | |
Record name | 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69982-02-1 | |
Record name | 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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